Sulfamide, N'-(6-methoxy-3-pyridinyl)-N,N-dimethyl-
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Overview
Description
[(6-METHOXYPYRIDIN-3-YL)SULFAMOYL]DIMETHYLAMINE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research It is characterized by the presence of a methoxypyridine ring and a sulfamoyl group attached to a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-METHOXYPYRIDIN-3-YL)SULFAMOYL]DIMETHYLAMINE typically involves the reaction of 6-methoxypyridine-3-amine with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of [(6-METHOXYPYRIDIN-3-YL)SULFAMOYL]DIMETHYLAMINE may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality of the product .
Chemical Reactions Analysis
Types of Reactions
[(6-METHOXYPYRIDIN-3-YL)SULFAMOYL]DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
[(6-METHOXYPYRIDIN-3-YL)SULFAMOYL]DIMETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(6-METHOXYPYRIDIN-3-YL)SULFAMOYL]DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may function as a ligand that modulates receptor activity by binding to specific sites on the receptor .
Comparison with Similar Compounds
[(6-METHOXYPYRIDIN-3-YL)SULFAMOYL]DIMETHYLAMINE can be compared with other similar compounds, such as:
(6-Methoxypyridin-3-yl)methanamine: Shares the methoxypyridine moiety but lacks the sulfamoyl and dimethylamine groups.
(3R,4S)-1-[6-(6-Methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine: Contains a methoxypyridine ring but has a more complex structure with additional functional groups.
The uniqueness of [(6-METHOXYPYRIDIN-3-YL)SULFAMOYL]DIMETHYLAMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H13N3O3S |
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Molecular Weight |
231.27 g/mol |
IUPAC Name |
5-(dimethylsulfamoylamino)-2-methoxypyridine |
InChI |
InChI=1S/C8H13N3O3S/c1-11(2)15(12,13)10-7-4-5-8(14-3)9-6-7/h4-6,10H,1-3H3 |
InChI Key |
CMKCKZBUYNYZBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CN=C(C=C1)OC |
Origin of Product |
United States |
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